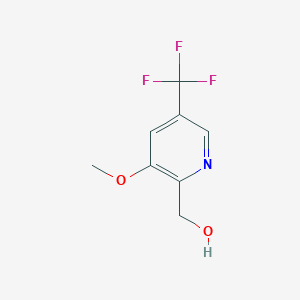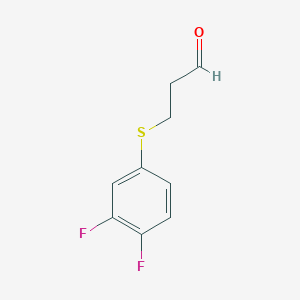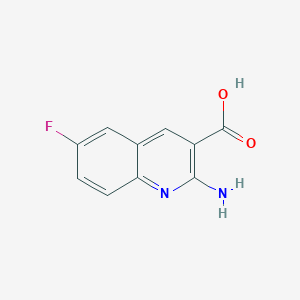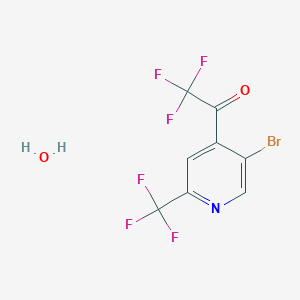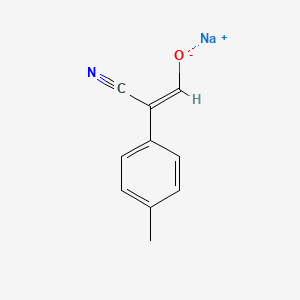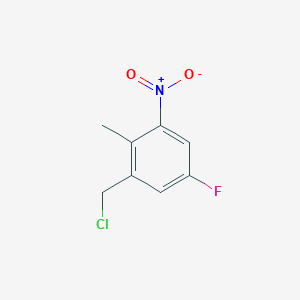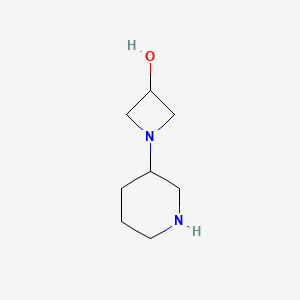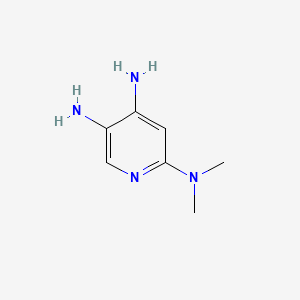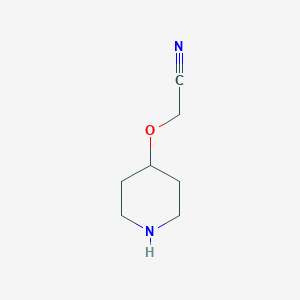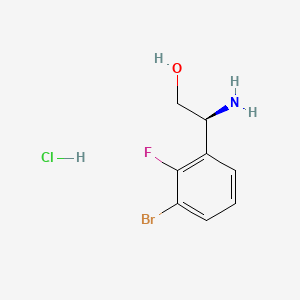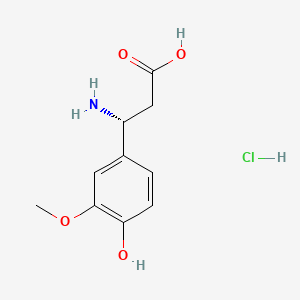
(R)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a compound of significant interest in various scientific fields. This compound is a derivative of hydroxycinnamic acid and is known for its potential applications in medicine, biology, and chemistry. It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amino acid derivative to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation and reduction reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence metabolic pathways, including those involved in oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.
Uniqueness
®-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14ClNO4 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m1./s1 |
Clave InChI |
ITHWRNDDPDQYFR-OGFXRTJISA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O.Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)
![3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)

